2-[(4-bromophenyl)methyl]-5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy]-1,2,3,4-tetrahydroisoquinolin-1-one
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Overview
Description
- The phenylpiperazine moiety can be introduced through a nucleophilic substitution reaction, where the piperazine ring is reacted with a suitable electrophile, such as an alkyl halide .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Preparation Methods
Chemical Reactions Analysis
Types of Reactions
-
Oxidation
- The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
-
Reduction
- Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
-
Substitution
- The bromophenyl group can participate in nucleophilic aromatic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
2-[(4-bromophenyl)methyl]-5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy]-1,2,3,4-tetrahydroisoquinolin-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as receptors or enzymes. The phenylpiperazine moiety is known to interact with serotonin receptors, which may contribute to its potential therapeutic effects in neurological disorders. The exact pathways and molecular targets are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-bromophenyl)methyl]-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- Indole derivatives
Uniqueness
What sets 2-[(4-bromophenyl)methyl]-5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy]-1,2,3,4-tetrahydroisoquinolin-1-one apart is its unique combination of a tetrahydroisoquinoline core with both bromophenyl and phenylpiperazine moieties. This structural arrangement provides a distinct set of chemical and biological properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2-[(4-bromophenyl)methyl]-5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy]-3,4-dihydroisoquinolin-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28BrN3O3/c29-22-11-9-21(10-12-22)19-32-14-13-24-25(28(32)34)7-4-8-26(24)35-20-27(33)31-17-15-30(16-18-31)23-5-2-1-3-6-23/h1-12H,13-20H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZVIPUAXHABBIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)C2=C1C(=CC=C2)OCC(=O)N3CCN(CC3)C4=CC=CC=C4)CC5=CC=C(C=C5)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28BrN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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